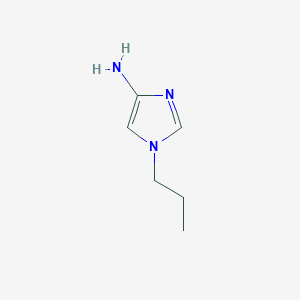

1-Propyl-1h-imidazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propyl-1H-imidazol-4-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at the first position and an amine group at the fourth position of the imidazole ring. It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring or the attached propyl and amine groups.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole-4-ones, while substitution reactions can yield a wide range of functionalized imidazole derivatives .

Scientific Research Applications

1-Propyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may block the phosphorylation of tau proteins, preventing their misfolding and aggregation . Additionally, it can stimulate cellular mechanisms such as macroautophagy, which helps clear and destroy misfolded proteins .

Comparison with Similar Compounds

1-Propyl-1H-imidazol-4-amine can be compared with other imidazole derivatives, such as:

1-(3-Aminopropyl)imidazole: This compound has a similar structure but with an aminopropyl group instead of a propyl group.

4-(1H-Imidazol-1-yl)phenol: This derivative contains a phenol group attached to the imidazole ring.

Metronidazole: A well-known imidazole derivative used as an antimicrobial agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-Propyl-1H-imidazol-4-amine is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Chemical Formula : C₅H₈N₄

- Molecular Weight : 112.14 g/mol

- IUPAC Name : this compound

The imidazole ring structure allows for various interactions with biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, particularly those involved in cell proliferation and inflammation. For example, it acts as an inhibitor of the c-Abl tyrosine kinase, which is implicated in various cancers and neurodegenerative diseases .

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent .

Biological Activities

The compound exhibits a broad range of biological activities:

- Antitumor Activity : Research has indicated that this compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Its mechanism includes disrupting tubulin polymerization, similar to other imidazole derivatives .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on melanoma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antiproliferative properties. The compound was found to be more effective than some standard chemotherapeutics in preclinical models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in aqueous environments, facilitating absorption and bioavailability. Its metabolic pathways are still under investigation but appear to involve phase I and phase II metabolic processes typical for imidazole derivatives .

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-propylimidazol-4-amine |

InChI |

InChI=1S/C6H11N3/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 |

InChI Key |

SKWZCBKDKBTIGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.